molecular formula C17H15ClN2O2 B13738893 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- CAS No. 27945-52-4

4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Cat. No.: B13738893
CAS No.: 27945-52-4
M. Wt: 314.8 g/mol
InChI Key: UERHDZOYJPYNOW-UHFFFAOYSA-N
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Description

Properties

CAS No.

27945-52-4

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,1-3H3

InChI Key

UERHDZOYJPYNOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

One-Step Synthesis from o-Anthranilic Acids

A prominent method involves the one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones starting from o-anthranilic acids . This approach uses chloroacetonitrile and sodium in anhydrous methanol under nitrogen atmosphere, followed by stirring and filtration to isolate the quinazolinone derivatives. The procedure is efficient, mild, and allows for diverse substitutions at the quinazolinone core (Scheme 3 in).

Typical Procedure:

Reagent/Condition Quantity/Details
Sodium 23 mg (1 mmol)
Anhydrous Methanol 5 mL
Chloroacetonitrile 0.95 mL (15 mmol)
o-Aminobenzoic acid derivative 5 mmol in 25 mL MeOH
Temperature Ambient, under nitrogen
Reaction time 2 hours stirring

After reaction, the precipitate is filtered, washed with methanol and water, and dried under vacuum to yield 2-chloromethylquinazolinone derivatives (3a-3m).

One-Pot Conversion to 2-Hydroxymethylquinazolin-4(3H)-one

Following the chloromethylation, a one-pot hydrolysis step converts the 2-chloromethyl intermediate to 2-hydroxymethylquinazolinones by treatment with aqueous sodium hydroxide under reflux, neutralization, and filtration.

Metal-Free and Oxidant-Free Cyclocondensation Methods

Recent advances have introduced metal-free and oxidant-free synthesis of 4(3H)-quinazolinones via acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes. This method avoids toxic metals and harsh oxidants, providing a greener alternative with good yields and functional group tolerance.

Key Features:

  • Starting materials: 2-amino-N-methoxybenzamides and various aldehydes
  • Catalyst: Acid-promoted (e.g., trifluoroacetic acid)
  • Conditions: Mild heating, no metal catalysts
  • Products: 4(3H)-quinazolinone derivatives with diverse substitution patterns

This approach is adaptable for synthesizing quinazolinones substituted with hydroxyphenyl groups similar to the target compound.

Substituted Quinazolinone Synthesis via Benzoxazinone Intermediates

Another synthetic route involves the reaction of 2-methyl-6,8-dibromo-(4H)-3,1-benzoxazinone with substituted amines or aldehydes to yield 2,3-disubstituted quinazolinones. Specifically, aminolysis of benzoxazinone derivatives with aromatic amines followed by condensation with aromatic aldehydes affords chalcone-like quinazolinone derivatives.

Example Reaction:

Starting Material Reagent/Condition Product Yield
2-methyl-6,8-dibromo-benzoxazinone 4-aminoacetophenone in ethanol reflux 4-acetophenyl quinazolinone derivative High
Quinazolinone derivative Aromatic aldehyde in 1,4-dioxane reflux 4h Chalcone quinazolinone derivatives 89%

This method enables the introduction of hydroxyphenyl groups and methyl substituents at specific positions, relevant to the target compound.

Alkylation Using Ethylene Carbonate for Functionalization

Patent literature describes the preparation of quinazolinone derivatives with hydroxyethoxyphenyl substituents via alkylation using ethylene carbonate in solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures (~110°C). This method offers improved control and cost efficiency in alkylation steps, which can be adapted to introduce methyl groups and hydroxyphenyl moieties.

Structure-Activity Relationship (SAR) Guided Synthesis

In drug development contexts, synthetic strategies for quinazolinone derivatives like 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone have been optimized through SAR studies. Modifications at the quinazoline core, phenyl substituents, and linkers are systematically explored via epoxide ring-opening reactions and other functionalizations to enhance biological activity.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages References
One-step synthesis from o-anthranilic acids o-Aminobenzoic acid derivatives Sodium, chloroacetonitrile, MeOH, N2 Mild, efficient, simple workup
Metal-free acid-promoted cyclocondensation 2-Amino-N-methoxybenzamides, aldehydes Acid catalyst, mild heating Green chemistry, metal-free
Benzoxazinone aminolysis and aldehyde condensation Benzoxazinone derivatives, amines, aldehydes Reflux in ethanol or dioxane Versatile substitution, high yield
Alkylation with ethylene carbonate Quinazolinone intermediates Ethylene carbonate, DMF, 110°C Controlled alkylation, cost-effective
SAR-guided synthetic modifications Quinazolinone cores, epoxides Epoxide ring-opening, tailored reagents Enhanced activity, modular synthesis

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a quinazolinone ketone derivative.

    Reduction: Formation of a quinazolinone amine derivative.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit potent antimicrobial properties. Specifically, compounds with substitutions on the phenyl ring have shown varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds with methoxy and methyl substitutions were found to be particularly effective against certain bacterial strains .

Anticancer Properties

The anticancer potential of 4(3H)-quinazolinone derivatives has been extensively researched. Several studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The presence of hydroxyl groups in the structure has been linked to enhanced cytotoxic effects against different cancer cell lines .

Synthetic Pathways

The synthesis of 4(3H)-quinazolinone derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions involving anthranilic acid derivatives and various aldehydes or ketones under acidic or basic conditions. The introduction of substituents such as chlorine or methyl groups can be achieved through electrophilic aromatic substitution reactions .

Diverse Derivatives

Numerous derivatives of 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl have been synthesized to explore their biological activities further. For example, modifications at the 2-position of the quinazolinone ring have led to compounds with enhanced activity against fungal infections and improved pharmacokinetic profiles .

Clinical Trials

A notable case study involved the evaluation of a quinazolinone derivative in patients with resistant bacterial infections. The study reported a significant reduction in bacterial load within a week of treatment, demonstrating the compound's potential as a therapeutic agent for antibiotic-resistant strains .

Laboratory Studies

In vitro studies have shown that 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against gram-positive and gram-negative bacteria
AntifungalInhibitory effects on fungal growth
AnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-Chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone
  • Molecular Formula : C₁₇H₁₄ClN₂O₂
  • Molar Mass : 314.76 g/mol (calculated)
  • CAS Registry Number : 27945-57-9 .

Structural Features :

  • Core Structure: The quinazolinone scaffold, a bicyclic system with a ketone group at position 4.
  • Substituents :
    • Position 6 : Chlorine atom (electron-withdrawing, enhances reactivity).
    • Position 2 : Methyl group (steric and electronic effects).
    • Position 3 : 3,5-Dimethyl-4-hydroxyphenyl group (polar hydroxyl and hydrophobic methyl groups).
  • Pd-catalyzed cross-coupling for aryl group introduction (e.g., 3,5-dimethyl-4-hydroxyphenyl) .
  • Cyclization reactions using anthranilic acid derivatives and isothiocyanates .

Biological Relevance: Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The hydroxyl and methyl groups in this compound may enhance solubility and target binding .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Properties/Activities Synthesis Method References
Target Compound 6-Cl, 2-Me, 3-(3,5-diMe-4-OH-Ph) Predicted anti-inflammatory, antimicrobial Pd-catalyzed cross-coupling*
3-(4-Chlorophenyl)quinazolin-4(3H)-one 3-(4-Cl-Ph) Antifungal, anti-inflammatory Cyclization of anthranilic acid
2-Ferrocenyl-4(3H)-quinazolinone 2-Ferrocenyl Electrochemical activity, redox-active Acylation/cyclization
6-Chloro-3-hydroxy-2-(4-Me-Ph)-4(3H)-quinazolinone 6-Cl, 3-OH, 2-(4-Me-Ph) Predicted pKa = 7.27, moderate solubility Thermal rearrangement
4-Amino-2-(4-Cl-Ph)-3-(4-MeO-Ph)quinoline 4-Amino, 2-(4-Cl-Ph), 3-(4-MeO-Ph) Anticancer (in vitro) Pd-catalyzed coupling

Physical and Chemical Properties

  • pKa and Solubility: The hydroxyl group in the target compound may lower its pKa (predicted ~6–7) compared to non-hydroxylated analogs (e.g., pKa = 7.27 for 6-chloro-3-hydroxy-2-(4-Me-Ph) derivative) . Increased solubility in polar solvents due to the hydroxyl group.
  • Planarity and Dihedral Angles: In 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol, the dihedral angle between quinazoline and benzene rings is 81.18°, reducing planarity .

Biological Activity

4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a heterocyclic compound belonging to the quinazolinone class, known for its diverse biological activities. This compound exhibits significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN2O, with a molecular weight of approximately 314.8 g/mol. The structural components include:

  • Chloro group at the 6th position
  • Hydroxy group at the 3rd position
  • Methyl groups at the 2nd and 5th positions

These functional groups enhance the compound's solubility and reactivity, allowing it to interact effectively with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer potential of quinazolinone derivatives. Specifically, research indicates that compounds similar to 4(3H)-quinazolinone exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

These results suggest that modifications in the quinazolinone structure can lead to enhanced anticancer activity, with specific derivatives showing promising results in inhibiting cell growth in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. For instance, synthesized derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected compounds were evaluated, revealing significant antibacterial activity:

CompoundTarget BacteriaMIC (µg/mL)
Compound 1Staphylococcus aureus32
Compound 2Pseudomonas aeruginosa64

These findings highlight the potential of quinazolinones as effective antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, quinazolinones have shown anti-inflammatory effects. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential application in treating inflammatory diseases.

The biological activity of 4(3H)-quinazolinone is attributed to its ability to bind effectively to specific biological targets such as enzymes or receptors involved in disease pathways. The chlorinated and hydroxylated groups facilitate interactions that lead to modulation of enzyme activity or receptor signaling pathways.

Case Studies

  • Cytotoxicity Study : A study evaluated a series of quinazolinone derivatives against PC3 prostate cancer cells. Among them, compound A3 exhibited the highest cytotoxicity with an IC50 value of 10 µM, demonstrating its potential as an anticancer agent.
  • Antimicrobial Evaluation : In another study, several quinazolinone derivatives were screened for antibacterial activity against S. aureus and P. aeruginosa. Compounds showed MIC values ranging from 32 to 64 µg/mL, indicating their effectiveness against these pathogens.

Q & A

What are the established synthetic protocols for 4(3H)-quinazolinone derivatives, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of 4(3H)-quinazolinones often involves condensation reactions between methyl N-acylanthranilates and amine hydrochlorides in the presence of phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine. For example, heating methyl N-acetylanthranilate with octylamine hydrochloride, P₂O₅, and the amine at 180°C for 45 minutes yields 2-methyl-3-octyl-4(3H)-quinazolinone in 88% yield after recrystallization . Optimization strategies include adjusting molar ratios (e.g., excess amine hydrochloride to drive the reaction) and controlling temperature gradients (e.g., 180°C for quinazolinones vs. 250°C for quinazolinamines) .

How is the molecular structure of 4(3H)-quinazolinone derivatives confirmed, and what analytical techniques are critical for characterization?

Basic Research Question
X-ray crystallography is the gold standard for structural elucidation. For instance, the title compound in was crystallized as a methanol solvate, revealing a planar quinazoline system with a dihedral angle of 81.18° between the quinazoline and adjacent benzene ring. Complementary techniques include:

  • ¹H NMR : Methyl groups appear as singlets (e.g., δ 2.65 ppm for 2-methyl) .
  • IR spectroscopy : A carbonyl stretch at ~1680 cm⁻¹ confirms the 4(3H)-quinazolinone core .
  • Elemental analysis : Validates empirical formulas (e.g., C₁₅H₁₈N₂O) .

What biological activities have been reported for 4(3H)-quinazolinone derivatives, and how are these evaluated experimentally?

Basic Research Question
These derivatives exhibit diverse bioactivities, including anticancer, antifungal, and anti-inflammatory properties. For example:

  • Anticancer : Derivatives inhibit histone deacetylase (HDAC) enzymes with IC₅₀ values in the nanomolar range .
  • Antifungal : Substituted quinazolinones show activity against Candida spp. via MIC assays .
  • Kinase inhibition : Intermediates like the compound in are synthesized for kinase inhibitor development .
    Biological evaluation typically involves in vitro assays (e.g., cell viability, enzyme inhibition) followed by in vivo models for lead optimization.

How can researchers resolve contradictions in reported synthetic yields or biological activity data for structurally similar quinazolinones?

Advanced Research Question
Discrepancies in yields (e.g., 88% vs. 90–96% ) often arise from variations in reaction conditions, such as solvent purity, stirring efficiency, or post-reaction workup (e.g., distillation of amines ). For biological data, differences in substituent positioning (e.g., 3,5-dimethyl-4-hydroxyphenyl vs. 4-chlorophenyl ) or assay protocols (e.g., cell line specificity) must be systematically compared. Meta-analyses of structure-activity relationship (SAR) studies are recommended to identify critical functional groups .

What mechanistic insights exist for the biological activity of 4(3H)-quinazolinones, particularly regarding enzyme inhibition?

Advanced Research Question
Mechanistic studies suggest that 2-bromomethyl derivatives (e.g., ) act as HDAC inhibitors by chelating zinc ions in the enzyme’s active site. Molecular docking and molecular dynamics simulations can validate binding modes, while mutagenesis studies identify key residues (e.g., Asp-176 in HDAC1) critical for interaction . Additionally, electrophilic substitutions on the quinazolinone core enhance DNA intercalation in anticancer assays .

How do structural modifications at the 2- and 3-positions of the quinazolinone core influence pharmacological activity?

Advanced Research Question
SAR studies reveal that:

  • 2-Methyl groups enhance metabolic stability by reducing oxidative degradation .
  • 3-Aryl substitutions (e.g., 3,5-dimethyl-4-hydroxyphenyl) improve target affinity via hydrophobic interactions .
  • Halogenation (e.g., 6-chloro) increases bioavailability by modulating logP values .
    Systematic modifications, guided by computational tools like QSAR, enable rational design of derivatives with optimized pharmacokinetic profiles .

What analytical challenges arise when characterizing 4(3H)-quinazolinone intermediates, and how are they addressed?

Advanced Research Question
Intermediate characterization often requires hyphenated techniques:

  • LC-MS/MS : Detects low-abundance byproducts (e.g., quinazolinamines) in reaction mixtures .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of crystalline forms .
  • Solid-state NMR : Resolves polymorphism in recrystallized products .
    Contradictions in spectral data (e.g., IR carbonyl shifts due to solvate formation) are mitigated by cross-validating multiple techniques .

How can 4(3H)-quinazolinones be functionalized for targeted drug delivery, and what conjugation strategies are most effective?

Advanced Research Question
Functionalization strategies include:

  • Mannich reactions : Introduce aminoalkyl groups at the 3-position for solubility enhancement .
  • Click chemistry : Attach PEGylated moieties via azide-alkyne cycloaddition to improve pharmacokinetics .
  • Prodrug design : Acetylation of hydroxyl groups (e.g., 4-hydroxyphenyl) enables controlled release in acidic tumor microenvironments .
    These approaches are validated using in vitro release assays and in vivo biodistribution studies.

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